4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyridine
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Overview
Description
4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyridine is a complex organic compound that features a pyridine ring substituted with a piperidine moiety, which is further functionalized with a 5-chloro-2-methoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyridine typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors. This often involves the cyclization of appropriate amines and aldehydes under acidic or basic conditions.
Benzoylation: The piperidine intermediate is then benzoylated using 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This step introduces the 5-chloro-2-methoxybenzoyl group onto the piperidine ring.
Coupling with Pyridine: The final step involves the coupling of the benzoylated piperidine with a pyridine derivative. This is typically achieved through nucleophilic substitution reactions, where the piperidine acts as a nucleophile attacking the electrophilic pyridine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzoyl moiety can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines (R-NH2) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: Used as a probe to study receptor-ligand interactions and signal transduction pathways.
Materials Science: Explored for its potential in creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzoyl derivatives: Compounds with similar benzoyl groups but different substituents on the piperidine or pyridine rings.
Piperidine derivatives: Compounds with variations in the benzoyl or pyridine moieties.
Uniqueness
4-{[1-(5-chloro-2-methoxybenzoyl)piperidin-3-yl]oxy}pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-17-5-4-13(19)11-16(17)18(22)21-10-2-3-15(12-21)24-14-6-8-20-9-7-14/h4-9,11,15H,2-3,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCSPWKKQRUFEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCCC(C2)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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